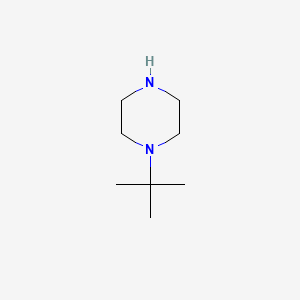
3-(1H-吡唑-4-基)丙醇
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound "3-(1H-pyrazol-4-yl)propan-1-ol" is a pyrazole derivative, which is a class of organic compounds characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms at adjacent positions. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical and agrochemical industries .
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. For instance, a library of pyrazole compounds was synthesized using a multicomponent domino reaction catalyzed by L-proline in aqueous media, which is an environmentally friendly approach . Another method involves the reaction of chalcone derivatives with hydrazine hydrate in propanoic acid solution . Additionally, a one-step reaction between 1H-pyrazole and 1-phenylprop-2-yn-1-one on solid Al2O3 at room temperature was used to synthesize a related compound .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using techniques such as X-ray crystallography, NMR, and FT-IR spectroscopy. For example, the crystal structure of a pyrazole derivative was determined to have a twisted conformation between the pyrazole and thiophene rings, with the pyrazole ring adopting an E-form and an envelope conformation . Another study reported the equilibrium geometry and vibrational wavenumbers of a pyrazole derivative computed using density functional theory (DFT) .
Chemical Reactions Analysis
Pyrazole derivatives can participate in various chemical reactions due to their functional groups. The presence of substituents on the pyrazole ring can influence the reactivity and the type of chemical reactions the compound can undergo. For instance, the introduction of a tetrazolyl group can lead to the formation of multi-heterocyclic structures with potential antibacterial properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as thermal stability, optical properties, and electrical properties, can be characterized using techniques like thermogravimetric analysis, UV-visible spectroscopy, and dielectric studies. For example, a pyrazole derivative was found to be stable up to 160°C before decomposing, and its dielectric constant was observed to decrease with increasing frequency . The antimicrobial potential of some pyrazole derivatives has also been evaluated, showing significant to moderate activity .
Case Studies
Several case studies have demonstrated the potential applications of pyrazole derivatives. For instance, some compounds have shown platelet antiaggregating activity superior to that of acetylsalicylic acid, as well as other activities such as hypotensive, antiarrhythmic, and antiinflammatory effects in animal models . Molecular docking studies have also suggested that certain pyrazole derivatives might exhibit inhibitory activity against specific proteins, indicating their potential as drug candidates .
科学研究应用
Synthesis and Characterization
Synthesis and Structural Analysis : Pyrazole derivatives like 3-(1H-pyrazol-4-yl)propan-1-ol have been extensively studied for their synthesis and structural properties. For instance, 1‐phenyl‐3‐(propan‐2‐yl)‐1H‐pyrazol‐5‐ol and its derivatives are synthesized and characterized through techniques such as XRD, FT–IR, TG–DTA–DSC, and dielectric studies, unveiling their thermal stability and dielectric properties (Vyas et al., 2012).
Crystal and Molecular Structure Studies : The study of crystal and molecular structures of these compounds, using methods like single-crystal X-ray diffraction, offers deep insights into their geometrical configurations and bonding patterns. This is crucial in understanding their reactivity and potential applications (Zhang et al., 2007; Zhang et al., 2008).
Catalytic and Biological Applications
Catalytic Activities : Certain pyrazole derivatives demonstrate significant catalytic activities. For instance, dicopper(II) complexes derived from pyrazole-based ligands have been studied for their structural characteristics and catalytic activities, highlighting their potential in industrial and synthetic chemistry applications (Zhang et al., 2007).
Antimicrobial Properties : The antimicrobial evaluation of various pyrazole derivatives indicates their significant to moderate activity against different microbial strains. This opens avenues for their use in developing new antimicrobial agents and studying their mode of action (Sid et al., 2013; Hamed et al., 2020).
Material Science and Corrosion Inhibition
- Material Applications : The properties of pyrazole derivatives extend to material science as well. Studies reveal their potential as corrosion inhibitors, indicating their role in protecting materials like steel from corrosion, thus being valuable in industrial applications (Masoumi et al., 2020).
属性
IUPAC Name |
3-(1H-pyrazol-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O/c9-3-1-2-6-4-7-8-5-6/h4-5,9H,1-3H2,(H,7,8) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGBRAJDGWUXFBO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20393820 |
Source


|
| Record name | 3-(1H-pyrazol-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrazol-4-yl)propan-1-ol | |
CAS RN |
60951-21-5 |
Source


|
| Record name | 3-(1H-pyrazol-4-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20393820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(1H-pyrazol-4-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

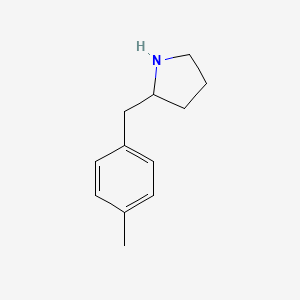
![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)

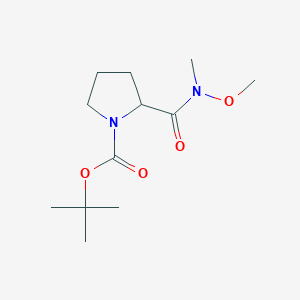
![2-[4-(3-Amino-4-nitrophenyl)piperazin-1-yl]ethan-1-ol](/img/structure/B1273462.png)
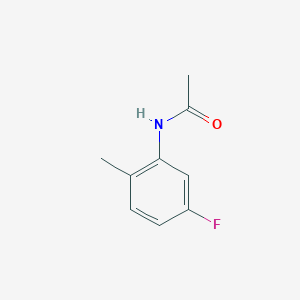
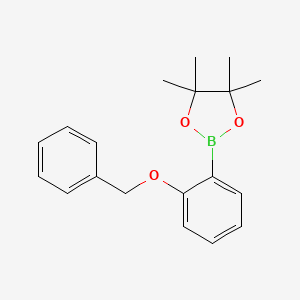

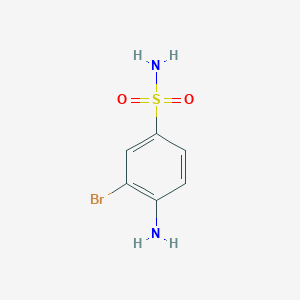
![3-[(5-Bromopyrimidin-2-yl)oxy]aniline](/img/structure/B1273474.png)

